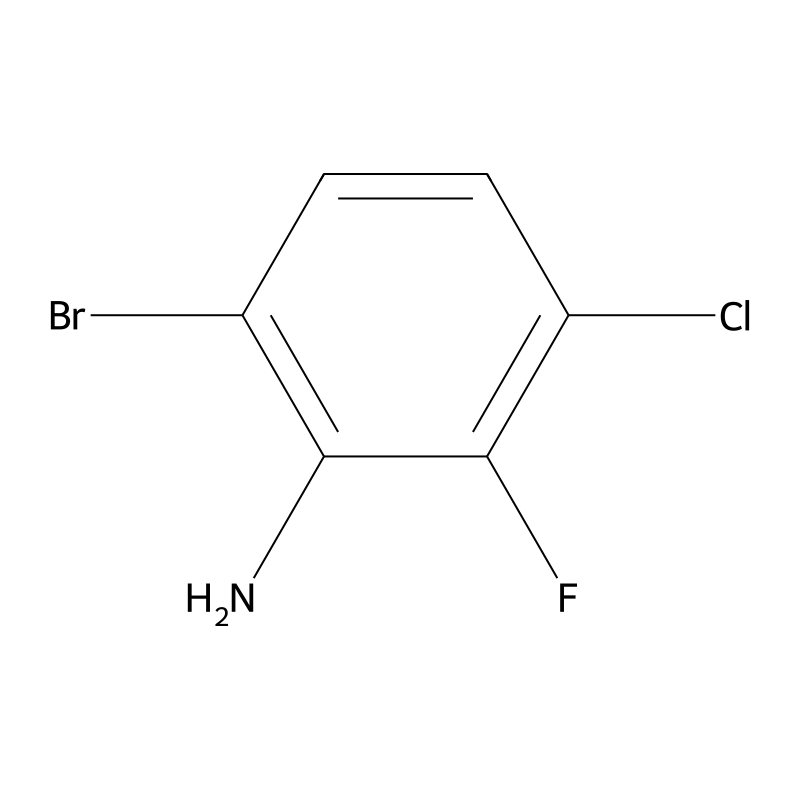

6-Bromo-3-chloro-2-fluoroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

6-Bromo-3-chloro-2-fluoroaniline is an organic compound with the molecular formula and a molar mass of 224.46 g/mol. This compound is classified as a halogenated aniline derivative, notable for the presence of bromine, chlorine, and fluorine substituents on the benzene ring. The specific arrangement of these halogens—bromine at the 6-position, chlorine at the 3-position, and fluorine at the 2-position—contributes to its unique chemical properties and reactivity. The compound is typically produced in solid form and is utilized in various chemical and biological applications .

- Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic substitution. This is facilitated by the electron-withdrawing nature of the halogens, which enhances the reactivity of the aromatic ring.

- Oxidation and Reduction Reactions: Under specific conditions, this compound can undergo oxidation or reduction, leading to different derivatives that may have varied biological or chemical properties.

- Coupling Reactions: It can engage in coupling reactions such as Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds with other aromatic compounds, which is valuable in synthetic organic chemistry .

The biological activity of 6-Bromo-3-chloro-2-fluoroaniline is an area of interest due to its potential interactions with biological systems. It has been studied for its role as a probe in biochemical assays and its ability to influence enzyme interactions. The presence of halogen substituents may enhance its binding affinity to certain biological targets, making it useful in pharmacological research .

The synthesis of 6-Bromo-3-chloro-2-fluoroaniline generally involves multi-step halogenation processes. A common method includes:

- Starting Material: Begin with 2-fluoroaniline.

- Halogenation Steps: Sequentially perform bromination and chlorination reactions under controlled conditions to introduce bromine and chlorine at the desired positions on the benzene ring.

- Optimization: Reaction conditions such as temperature, solvent choice, and catalysts are optimized to maximize yield and purity.

Industrial production may involve additional purification steps to ensure high-quality final products .

6-Bromo-3-chloro-2-fluoroaniline has several applications across different fields:

- Chemistry: It serves as a building block in synthesizing more complex organic molecules and materials.

- Biology: The compound is utilized in enzyme interaction studies and biochemical assays.

- Industry: It finds use in producing agrochemicals, dyes, and specialty chemicals due to its unique reactivity profile .

Research into the interaction studies of 6-Bromo-3-chloro-2-fluoroaniline focuses on its effects on various enzymes and receptors. Its halogen substituents can significantly influence binding affinities and mechanisms of action within biological systems. Understanding these interactions aids in exploring potential therapeutic applications or environmental impacts .

Several compounds share structural similarities with 6-Bromo-3-chloro-2-fluoroaniline, including:

- 3-Bromo-6-chloro-2-fluoroaniline

- 2-Bromo-3-fluoroaniline

- 3-Chloro-2-fluoroaniline

Comparison TableCompound Name Halogen Positions Unique Features 6-Bromo-3-chloro-2-fluoroaniline Br at 6, Cl at 3, F at 2 Unique arrangement enhances reactivity 3-Bromo-6-chloro-2-fluoroaniline Br at 3, Cl at 6, F at 2 Different position may alter reactivity 2-Bromo-3-fluoroaniline Br at 2, F at 3 Lacks chlorine; fewer substitution possibilities 3-Chloro-2-fluoroaniline Cl at 3, F at 2 Lacks bromine; simpler structure

| Compound Name | Halogen Positions | Unique Features |

|---|---|---|

| 6-Bromo-3-chloro-2-fluoroaniline | Br at 6, Cl at 3, F at 2 | Unique arrangement enhances reactivity |

| 3-Bromo-6-chloro-2-fluoroaniline | Br at 3, Cl at 6, F at 2 | Different position may alter reactivity |

| 2-Bromo-3-fluoroaniline | Br at 2, F at 3 | Lacks chlorine; fewer substitution possibilities |

| 3-Chloro-2-fluoroaniline | Cl at 3, F at 2 | Lacks bromine; simpler structure |

The unique positioning of halogens in 6-Bromo-3-chloro-2-fluoroaniline influences its chemical behavior compared to these similar compounds. This distinct arrangement affects solubility, boiling point, and reactivity in various